molecular formula C18H24N4O5 B583111 4-Hydroxycarbazeran CAS No. 96724-43-5

4-Hydroxycarbazeran

Cat. No.: B583111
CAS No.: 96724-43-5
M. Wt: 376.413
InChI Key: YIFOKLMSOFKZBP-UHFFFAOYSA-N
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Description

4-Hydroxycarbazeran is a derivative formed during the metabolism of Carbazeran. It serves as an enzyme probe and falls under the category of hydrazine compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycarbazole can be obtained from 1,2,3,4-tetrahydro-4-oxocarbazole via dehydrogenation with freshly prepared Raney nickel . Another method involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using Raney nickel as a catalyst .

Industrial Production Methods: The industrial production of 4-Hydroxycarbazole involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to give cyclohexane-1,3-dione monophenylhydrazone, which is then converted by a Fischer rearrangement into 1,2,3,4-tetrahydro-4-oxo-carbazole. The dehydration of this intermediate yields 4-Hydroxycarbazole .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycarbazeran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed:

Scientific Research Applications

4-Hydroxycarbazeran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxycarbazeran involves its metabolic conversion by enzymes such as aldehyde oxidase and sulfation. These enzymes facilitate the transformation of this compound into its active metabolites, which then interact with specific molecular targets and pathways to exert their effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl group, which significantly impacts its solubility, metabolism, and interaction with biological targets. This makes it a valuable compound for enzyme probing and studying metabolic pathways .

Properties

IUPAC Name

[1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-4-19-18(24)27-11-5-7-22(8-6-11)16-12-9-14(25-2)15(26-3)10-13(12)17(23)21-20-16/h9-11H,4-8H2,1-3H3,(H,19,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFOKLMSOFKZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NNC(=O)C3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96724-43-5
Record name 4-Hydroxycarbazeran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096724435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYCARBAZERAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX2QDS9HCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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